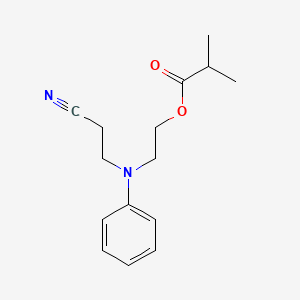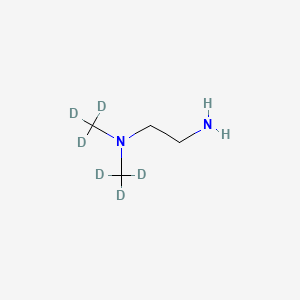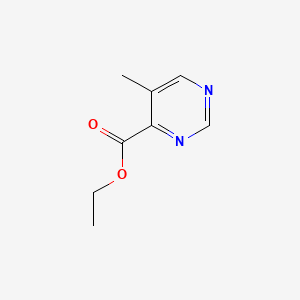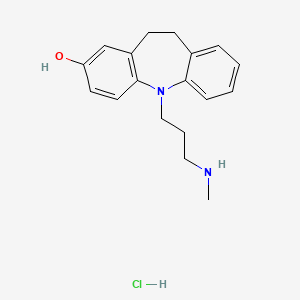
2-Hydroxydesmethylimipramine hydrochloride
描述
2-Hydroxydesmethylimipramine hydrochloride is a tricyclic antidepressant compound. It is a derivative of imipramine, a widely utilized antidepressant medication.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxydesmethylimipramine hydrochloride involves the hydroxylation of desipramine. Desipramine is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine, an active metabolite . The synthetic route typically involves the following steps:
Hydroxylation: Desipramine undergoes hydroxylation to form 2-hydroxydesipramine.
Hydrochloride Formation: The hydroxylated product is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves large-scale chemical synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt.
化学反应分析
Types of Reactions
2-Hydroxydesmethylimipramine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, desipramine.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized metabolites of 2-Hydroxydesmethylimipramine.
Reduction: Desipramine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
It is believed to modulate various neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine . The compound is thought to function as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters into the presynaptic neuron and ultimately increasing their availability in the synaptic cleft. This makes it valuable in the study of depression and other mood disorders.
作用机制
The exact mechanism of action of 2-Hydroxydesmethylimipramine hydrochloride is not fully comprehended. it is believed to modulate neurotransmitters such as serotonin, norepinephrine, and dopamine . The compound functions as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters into the presynaptic neuron, thereby increasing their availability in the synaptic cleft. This modulation of neurotransmitter levels is thought to contribute to its antidepressant effects.
相似化合物的比较
2-Hydroxydesmethylimipramine hydrochloride is similar to other tricyclic antidepressants such as:
Desipramine: The parent compound from which 2-Hydroxydesmethylimipramine is derived.
Imipramine: Another tricyclic antidepressant with a similar structure and mechanism of action.
Nortriptyline: A tricyclic antidepressant that also functions as a norepinephrine reuptake inhibitor.
Uniqueness
The uniqueness of this compound lies in its specific hydroxylation, which may confer distinct pharmacological properties compared to its parent compound, desipramine .
属性
IUPAC Name |
11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.ClH/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20;/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRZCUOKZSTKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670080 | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59259-75-5 | |
| Record name | 2-Hydroxydesmethylimipramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059259755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYDESMETHYLIMIPRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24P99RZ3BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





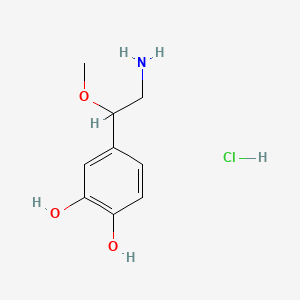
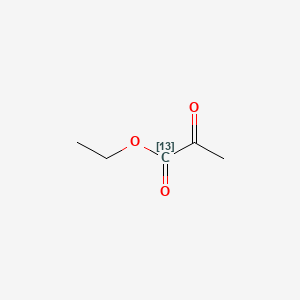
![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)
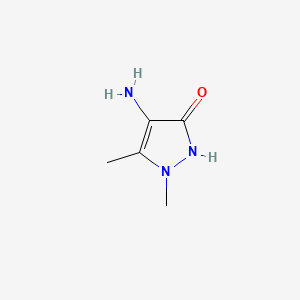
![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)
